

Denopterin: Chemical Profile and Known Bioactivity

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Compound Focus: Denopterin

CAS No.: 22006-84-4

Cat. No.: S525642

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Denopterin is recognized in chemical databases as a dihydrofolate reductase (DHFR) inhibitor and an antifolate agent [1] [2]. The table below summarizes its core chemical and bioactivity data.

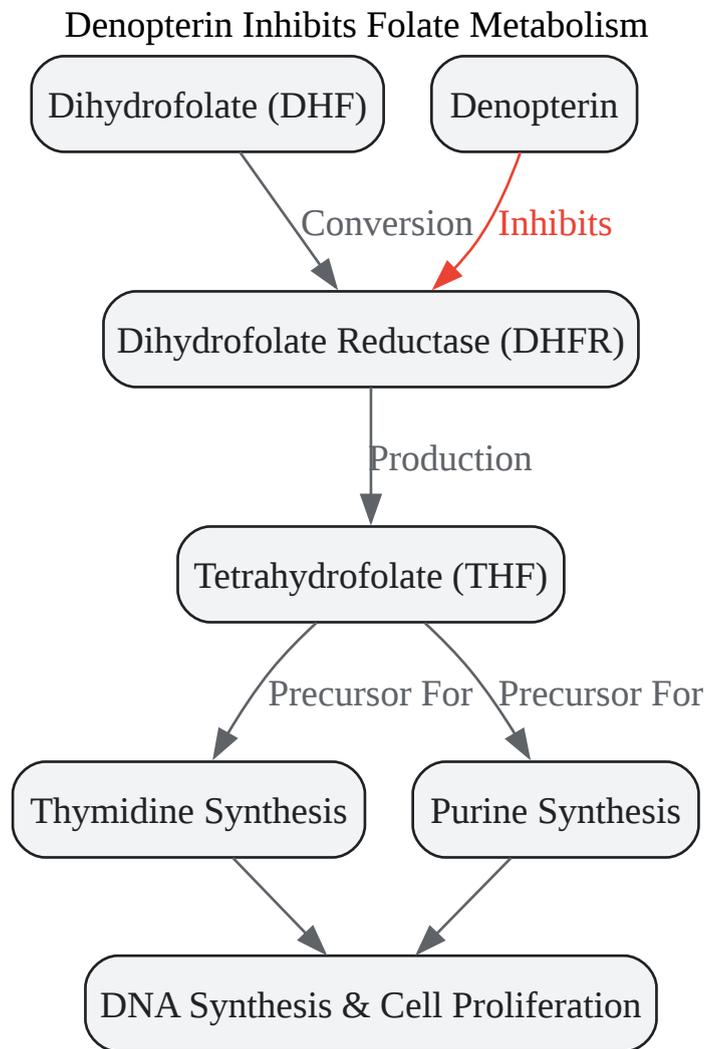
Property	Description
CAS Number	22006-84-4 [2]
Molecular Formula	$C_{21}H_{23}N_7O_6$ [1] [2]
Molecular Weight	469.45 g/mol [2]
Mechanism of Action	Dihydrofolate Reductase (DHFR) inhibitor, Antifolate [2]
Research Application	Investigated for its toxic effects on cells, with potential use in cancer research [2]
Regulatory Status	For research use only, not for human use. [2]

Proposed Research Applications and Workflows

Given the limited public data, the following experimental concepts and workflows are inferred from **Denopterin**'s known mechanism as a DHFR inhibitor. These are hypothetical frameworks to guide your

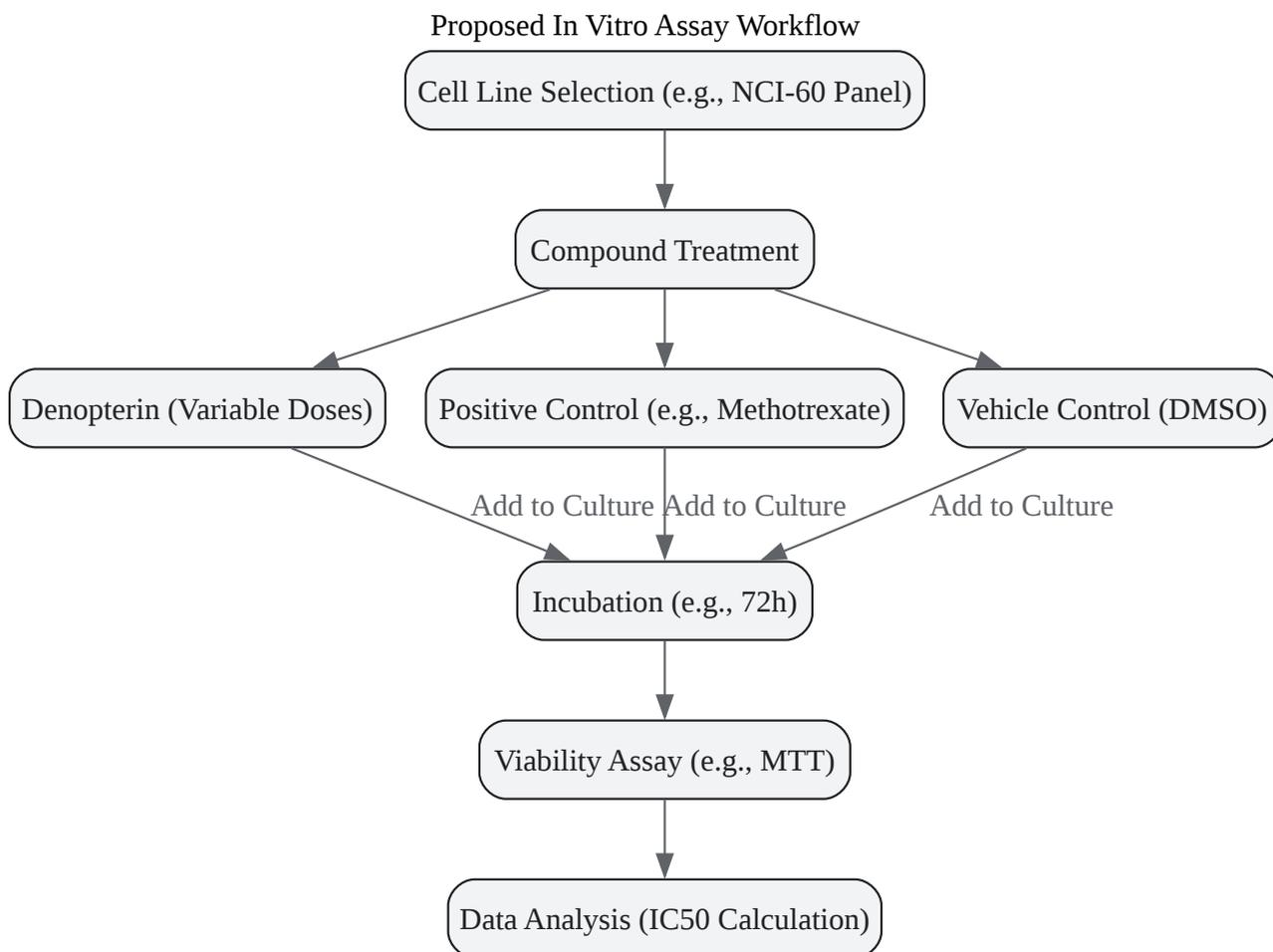
protocol development.

A central pathway impacted by **Denopterin** is folate metabolism, which is crucial for DNA synthesis and cell proliferation. The diagram below outlines the proposed signaling pathway and the point of inhibition.



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Based on this mechanism, a potential high-level workflow for investigating **Denopterin** in an *in vitro* cancer model could be structured as follows:



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Potential Experimental Protocol Outline

The following is a generalized protocol for a cell viability assay, which is a standard approach for initial compound screening [2].

- **1. Objective:** To evaluate the *in vitro* cytotoxic effect of **Denopterin** on a selected cancer cell line and determine the half-maximal inhibitory concentration (IC₅₀).
- **2. Materials:**
 - **Cell Line:** A relevant cancer cell line, such as one from the NCI-60 panel [2].
 - **Test Compound:** **Denopterin** (purity ≥95%, stored as recommended).
 - **Controls:** A known DHFR inhibitor (e.g., Methotrexate) as a positive control, and a vehicle (e.g., DMSO) as a negative control.
 - **Assay Kit:** Cell viability assay kit (e.g., MTT, CellTiter-Glo).
- **3. Methodology:**
 - **Cell Seeding:** Seed cells in a 96-well plate at a density that ensures exponential growth throughout the assay period.
 - **Compound Treatment:** After cell attachment, treat with a dose range of **Denopterin** (e.g., from 1 nM to 100 μM), positive control, and vehicle control. Include replicates for each concentration.
 - **Incubation:** Incubate the plate for a determined period (e.g., 72 hours) under standard culture conditions.
 - **Viability Measurement:** Add the MTT reagent or CellTiter-Glo substrate according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.
- **4. Data Analysis:**
 - Calculate the percentage of cell viability for each **Denopterin** concentration relative to the vehicle control.
 - Plot a dose-response curve and use non-linear regression analysis to calculate the IC₅₀ value.

Research Context and Future Directions

Denopterin fits into the class of antimetabolites and antifolates, which have a long history in cancer therapy [2]. Modern research is exploring novel ways to deliver such potent payloads, for instance, by conjugating them to antibodies to create **Antibody-Drug Conjugates (ADCs)** [2]. This strategy aims to improve the therapeutic window by targeting the cytotoxic drug specifically to cancer cells. The patent reference in the data suggests that research into conjugating PBD-type payloads (a different class) is active, indicating the broader field's direction [2].

Critical Safety and Compliance Notes

- **Research Use Only:** **Denopterin** is explicitly identified as being **for research use only and not for human use** [2]. It is not an FDA-approved drug [3] [4].

- **Handling and Storage:** Please store the product under the recommended conditions provided in its Certificate of Analysis [2].

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References

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